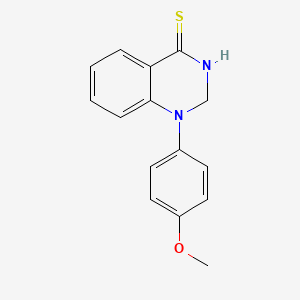
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-methoxyaniline with anthranilic acid, followed by cyclization and thionation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The final thionation step can be achieved using reagents like phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thione moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it has been shown to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-imidazole: Known for its antibacterial activity.
1-(4-Methoxyphenyl)-3-hydroxy-1H-pyrazole: Studied for its potential anti-inflammatory properties.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole: Investigated for its anticancer activity.
Uniqueness: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique combination of a quinazoline core and a thione moiety, which imparts distinct chemical reactivity and biological activity
Biological Activity
1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a compound belonging to the quinazoline family, characterized by a thione functional group. This compound is notable for its diverse biological activities, which are influenced by its structural features, including the methoxy group at the 4-position of the phenyl ring. The molecular formula is C15H14N2OS, and its molecular weight is approximately 270.35 g/mol.
Antimicrobial Properties
Quinazoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that modifications in the structure can lead to enhanced activity against various pathogens. For instance, studies have shown that certain quinazoline-4-thiones exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and other strains like M. avium and M. kansasii .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | M. avium | Higher than isoniazid |
| 2-Methyl-3-phenylquinazoline-4(3H)-thione | M. tuberculosis | Moderate |
| This compound | Various | Under investigation |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for cytotoxic effects against a range of human cancer cell lines. In one study involving a panel of cell lines (HT29 colon, U87 glioblastoma, MCF-7 breast cancer), various quinazoline derivatives demonstrated broad-spectrum cytotoxicity . Notably, some analogues exhibited sub-micromolar potency in inhibiting cell growth.
Table 2: Cytotoxicity of Quinazoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-Styrylquinazolin-4(3H)-one | MCF-7 (breast) | <0.5 |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (ovarian) | <0.3 |
| This compound | Various | Pending |
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The thione group can enhance binding affinity and influence the compound's efficacy in therapeutic applications .
Case Studies
A series of studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:
- Antimycobacterial Activity : A study synthesized several quinazoline derivatives and tested them against Mycobacterium species. The conversion from oxo to thioxo groups generally increased antimycobacterial activity .
- Cytotoxic Screening : A comprehensive screening of quinazoline derivatives against multiple cancer cell lines revealed promising anticancer properties for several compounds, with specific structural features correlating with increased cytotoxicity .
Properties
CAS No. |
90070-93-2 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)17-10-16-15(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,19) |
InChI Key |
KUFJODLAOQOXTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















